3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
“3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride” is a heterocyclic organic compound . It has a molecular weight of 251.16 g/mol and its molecular formula is C10H15ClN2O . The IUPAC name for this compound is 3-methoxy-2-pyrrolidin-2-ylpyridine;hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: COC1=C(N=CC=C1)C2CCCN2.Cl . The InChI key for this compound is WYORBRWREFHBRN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 251.16 g/mol and a molecular formula of C10H15ClN2O . It has 3 H-Bond acceptors and 2 H-Bond donors .Scientific Research Applications
Synthesis and Chemical Reactions
3-Methoxy-2-(pyrrolidin-2-yl)pyridine dihydrochloride has been a subject of study in various synthetic and chemical reaction pathways. For example, pyridinium ylides generated from methoxycarbonyl methyl-pyridinium halides react with alkyl diazoacetates, leading to the formation of complex organic structures useful in synthetic organic chemistry (Tomilov et al., 2005). Similarly, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide has been explored for synthesizing 5-methoxylated 3-pyrrolin-2-ones, indicating its utility in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Ring Contraction and Molecular Transformation
Studies have also focused on the ring contraction of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines using boron(III) bromide, showcasing a rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000). This transformation via an intermediate bicyclic aziridinium ion underlines the compound's versatility in organic synthesis.
Electropolymerization and Conducting Polymers
The electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including compounds related to this compound, has been investigated for producing conducting polymers. These studies reveal low oxidation potentials and high stability of the polymers in their conducting form, suggesting applications in materials science (Sotzing et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-2-pyrrolidin-2-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8;;/h3,5,7-8,11H,2,4,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNKSBQLEIDJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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